Caspase-7 Inhibition Potency Comparison
7-Methoxy-1,6-dimethyl-9H-carbazole exhibits a caspase-7 IC50 of 9720 nM [1]. In contrast, a structurally distinct carbazole derivative (CHEMBL3360050) demonstrates a significantly more potent caspase-7 IC50 of 78 nM under comparable enzymatic conditions [2]. This represents an approximately 124-fold difference in inhibitory potency, clearly delineating the functional impact of specific carbazole substitution patterns on target engagement.
| Evidence Dimension | Caspase-7 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9720 nM |
| Comparator Or Baseline | Carbazole derivative CHEMBL3360050: 78 nM |
| Quantified Difference | 124-fold less potent (9720 nM vs. 78 nM) |
| Conditions | Recombinant human caspase-7 enzymatic assay using Ac-DEVD-AMC substrate (in vitro fluorescence detection) |
Why This Matters
This >100-fold potency differential establishes that 7-Methoxy-1,6-dimethyl-9H-carbazole cannot serve as a functional substitute for more potent carbazole-based caspase-7 inhibitors; its use is restricted to studies requiring a low-potency control or to investigate the structure-activity determinants of carbazole-caspase interactions.
- [1] TargetMine Data Warehouse. Activity Report: Inhibitory concentration against caspase-7. Compound ID CHEMBL101644. IC50 = 9720 nM. View Source
- [2] BindingDB Entry BDBM50040269 (CHEMBL3360050). IC50: 78 nM. Assay: Inhibition of recombinant human caspase-7 activity using Ac-DEVD-AMC as substrate. View Source
